Product packaging for 3,5-Dichloro-2-iodoaniline(Cat. No.:CAS No. 144580-02-9)

3,5-Dichloro-2-iodoaniline

Cat. No.: B3103597
CAS No.: 144580-02-9
M. Wt: 287.91 g/mol
InChI Key: RTWDGFDAZRIZTF-UHFFFAOYSA-N
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Description

Significance of Aniline (B41778) Derivatives as Core Structures in Chemical Research

Aniline and its derivatives are fundamental components in organic chemistry, serving as precursors for a vast array of industrially and biologically important compounds. ontosight.aisci-hub.seresearchgate.net The presence of an amino group on a benzene (B151609) ring imparts specific chemical properties that make these compounds highly versatile. ontosight.ai They are key starting materials in the synthesis of dyes, pigments, polymers, and agrochemicals. ontosight.aisci-hub.se In the pharmaceutical industry, the aniline scaffold is a common feature in many drugs, including analgesics, antibacterials, and anticancer agents, highlighting its importance in medicinal chemistry. ontosight.aiopenaccessjournals.com The reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making aniline derivatives crucial intermediates in the synthesis of complex target molecules. ontosight.aisci-hub.se

Influence of Halogenation Patterns on Aromatic Reactivity and Selectivity

The introduction of halogen atoms onto an aromatic ring, a process known as halogenation, significantly modifies the electronic and steric properties of the molecule, thereby influencing its reactivity and the regioselectivity of subsequent reactions. numberanalytics.com Halogens are generally electron-withdrawing groups, which can deactivate the aromatic ring towards electrophilic substitution. numberanalytics.com However, they are also ortho, para-directing for electrophilic attack due to their ability to donate a lone pair of electrons and stabilize the intermediate carbocation.

Strategic Importance of Iodoarenes as Versatile Synthetic Intermediates

Iodoarenes, which are aromatic compounds containing a carbon-iodine bond, are particularly valuable in organic synthesis due to the unique reactivity of the C-I bond. nih.gov The relatively low bond dissociation energy of the C-I bond makes it the most reactive among the halogens in many important synthetic transformations, especially in transition metal-catalyzed cross-coupling reactions. acs.orgnih.gov Reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often proceed more efficiently with iodoarenes compared to their bromo or chloro counterparts. mdpi.com

Furthermore, iodoarenes are unique in their ability to form stable hypervalent iodine compounds. nih.govorganic-chemistry.org These hypervalent iodine reagents have emerged as powerful and environmentally friendly oxidizing agents and have been utilized in a wide range of synthetic applications, including oxidative functionalizations and the transfer of various functional groups. acs.orgnih.govacs.org This dual reactivity, as both a leaving group in cross-coupling reactions and a precursor to hypervalent iodine species, positions iodoarenes as highly strategic and versatile intermediates in modern organic synthesis. acs.orgnih.gov

Positioning 3,5-Dichloro-2-iodoaniline within the Realm of Polyhalogenated Aromatic Compounds

This compound is a polyhalogenated aromatic compound that embodies the synthetic potential arising from its specific substitution pattern. myskinrecipes.com It possesses three halogen atoms—two chlorine atoms and one iodine atom—and an amino group on the aniline core. This particular arrangement of substituents offers a platform for a variety of selective chemical transformations.

The presence of the highly reactive iodo group at the 2-position, ortho to the amino group, makes it a prime candidate for participation in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.govresearchgate.net The chlorine atoms at the 3- and 5-positions, while less reactive in such couplings, significantly influence the electronic properties of the aromatic ring and can be utilized in subsequent functionalization steps. The amino group itself can be a site for further modification or can direct the regioselectivity of reactions on the aromatic ring.

This trifunctional scaffold, combining the directing and activating properties of an aniline with the distinct reactivities of iodo and chloro substituents, makes this compound a valuable building block for the synthesis of complex, highly substituted aromatic structures. nih.govuky.edu Such structures are often sought after in the development of pharmaceuticals and advanced materials. lookchem.comoup.comgoogle.com

Table of Compound Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₆H₄Cl₂IN myskinrecipes.com
Molecular Weight 287.91 g/mol myskinrecipes.com
Melting Point 46 °C myskinrecipes.com
Boiling Point 333.7±42.0 °C (Predicted) myskinrecipes.com
CAS Number 144580-02-9 myskinrecipes.comlookchem.com

Table of Spectroscopic Data References

Spectroscopic TechniqueAvailability/Reference
¹H NMR Available data for related iodoanilines. rsc.orgchemicalbook.com
¹³C NMR Available data for related iodoanilines. rsc.org
Mass Spectrometry Available data for related iodoanilines. nih.gov
Infrared (IR) Spectroscopy Available data for related iodoanilines. nih.govrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl2IN B3103597 3,5-Dichloro-2-iodoaniline CAS No. 144580-02-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-2-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-1-4(8)6(9)5(10)2-3/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWDGFDAZRIZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)I)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dichloro 2 Iodoaniline

Direct Halogenation Strategies

Direct halogenation represents a primary route for synthesizing polysubstituted anilines. This approach involves the sequential or direct introduction of iodine and chlorine atoms onto an aromatic ring, starting from a less substituted precursor. The success of these strategies hinges on the precise control of reaction conditions and the choice of halogenating agents to achieve the desired substitution pattern.

Regioselective Iodination of Dichloroaniline Precursors

A common and logical pathway to 3,5-dichloro-2-iodoaniline is the direct iodination of the readily available precursor, 3,5-dichloroaniline (B42879). In this electrophilic aromatic substitution, the activating, ortho-, para-directing amino group and the deactivating, but also ortho-, para-directing chloro groups collectively direct incoming electrophiles to the C2, C4, and C6 positions. Achieving selective iodination at the C2 position requires careful selection of reagents and conditions to overcome the electronic preference for para-substitution.

Electrophilic iodination is a fundamental method for forming carbon-iodine bonds on aromatic rings. rsc.org Due to the relatively low electrophilicity of molecular iodine (I₂), these reactions often require activation. google.com This can be achieved using strong acids, Lewis acids, or oxidizing agents that generate a more potent iodinating species, often represented as I⁺. google.com For activated aromatic systems like anilines, reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be effective. nih.gov The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate (a σ-complex), followed by the loss of a proton to restore aromaticity. derpharmachemica.com In the case of 3,5-dichloroaniline, the amino group strongly activates the ring, facilitating electrophilic attack. One reported synthesis successfully produces 2-iodo-3,5-dichloroaniline by reacting 3,5-dichloroaniline with N-iodosuccinimide in a mixture of acetic acid and methylene (B1212753) chloride.

Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), are frequently used to activate molecular iodine for the iodination of aromatic compounds. nih.govuky.edu These salts facilitate the formation of an electrophilic iodine species by precipitating the iodide byproduct as insoluble silver iodide. nih.gov Research into the iodination of 3,5-dichloro-substituted phenols, anisoles, and anilines has shown that the choice of silver salt and its corresponding anion can influence regioselectivity. nih.govuky.edu

The use of silver salts with non-coordinating anions—such as silver hexafluoroantimonate (AgSbF₆), silver tetrafluoroborate (B81430) (AgBF₄), and silver hexafluorophosphate (B91526) (AgPF₆)—has been systematically investigated. nih.gov These reagents can generate a highly reactive iodine electrophile. nih.gov However, studies on the iodination of 3,5-dichloroaniline with these silver salt/I₂ systems revealed a preferential formation of the para-iodinated product, 4-iodo-3,5-dichloroaniline, rather than the ortho-iodinated target. nih.gov While Ag₂SO₄/I₂ gave a reasonable yield of the para product, the other silver salts with non-coordinating anions resulted in poor conversions under the tested conditions. uky.edu This highlights a significant challenge in directing the iodine to the sterically more hindered ortho position (C2) in the presence of the electronically favored para position (C4).

The choice of iodinating reagent is critical for controlling the regiochemical outcome of the halogenation of 3,5-dichloroaniline. Different reagents exhibit distinct selectivities, primarily between the ortho (C2/C6) and para (C4) positions.

N-Iodosuccinimide (NIS): Often used with an acid co-catalyst like p-toluenesulfonic acid (PTSA), NIS is an effective source of electrophilic iodine. For the synthesis of this compound, NIS has been successfully employed, demonstrating that ortho-iodination is achievable. One specific method involves reacting 3,5-dichloroaniline with NIS in an acetic acid/methylene chloride solvent system, yielding the desired 2-iodo product.

Silver Salt/Iodine Systems: As noted, reagents like Ag₂SO₄/I₂ show a strong preference for iodinating 3,5-dichloroaniline at the para position. nih.gov This system provided a 66% yield of 4-iodo-3,5-dichloroaniline with an 87% conversion rate, with no ortho-isomer reported. uky.edu Other silver salts with non-coordinating anions were less effective, resulting in lower conversions and still favoring the para product. uky.edu

Iodine Monochloride (ICl): ICl is a polarized interhalogen compound that serves as another source of electrophilic iodine. geocities.ws It has been used for the iodination of various anilines. derpharmachemica.com Kinetic studies show that the active iodinating species can attack the free aniline (B41778) molecule to yield nuclear iodinated products. Current time information in Bangalore, IN. While effective for general aniline iodination, achieving specific ortho-selectivity on a substrate like 3,5-dichloroaniline can be challenging and may lead to mixtures of isomers.

The following table summarizes the performance of different iodinating reagents on the 3,5-dichloroaniline substrate, illustrating the critical role of reagent selection in directing the position of iodination.

Iodinating Reagent/SystemSubstrateMajor ProductReported YieldKey ObservationReference
N-Iodosuccinimide (NIS)3,5-DichloroanilineThis compound45%Successfully directs iodine to the ortho position.
Ag₂SO₄ / I₂3,5-Dichloroaniline4-Iodo-3,5-dichloroaniline66%Highly selective for the para position. uky.edu
AgSbF₆ / I₂3,5-Dichloroaniline4-Iodo-3,5-dichloroanilineLowPoor conversion (11%) but para-selective. uky.edu
NIS / p-Toluenesulfonic acid (PTSA)3,5-Dichlorophenol3,5-Dichloro-4-iodophenol57%Shows para-selectivity on the analogous phenol (B47542) substrate. nih.gov

Chlorination/Bromination of Pre-Iodinated Aniline Derivatives

An alternative synthetic approach involves introducing the chlorine atoms after the iodine is already in place. This strategy would start with a mono-iodoaniline and proceed via selective dichlorination. The key challenge in this route is controlling the regioselectivity of the chlorination reaction, which is dictated by the combined directing effects of the amino and iodo substituents.

The synthesis of this compound from 2-iodoaniline (B362364) would require the selective introduction of two chlorine atoms at the C3 and C5 positions. This is a synthetically challenging transformation due to the complex interplay of substituent directing effects. The amino group in 2-iodoaniline is a powerful activating ortho-, para-director, favoring substitution at positions 4 and 6. The iodine atom is a deactivating ortho-, para-director, favoring positions 3 and 5.

Literature reports demonstrate the feasibility of halogenating substituted anilines. For instance, 4-bromoaniline (B143363) has been shown to undergo dichlorination at the 2,6-positions using N-chlorosuccinimide (NCS). tandfonline.comtandfonline.com Similarly, 3,5-difluoro-4-iodoaniline (B74690) can be chlorinated with NCS. tandfonline.comtandfonline.com These examples suggest that dichlorination of a pre-existing haloaniline is possible. However, achieving the specific 3,5-dichloro pattern on a 2-iodoaniline substrate is not a commonly reported procedure, likely due to the directing group conflict that would favor the formation of other isomers, such as 2-iodo-4,6-dichloroaniline. Therefore, this route remains less explored compared to the iodination of 3,5-dichloroaniline.

Challenges in Achieving High Regioselectivity and Minimizing Isomeric Mixtures

The direct iodination of 3,5-dichloroaniline presents significant hurdles in achieving high regioselectivity. The primary challenge stems from the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C2, C4, C6). Concurrently, the two chlorine atoms at C3 and C5 are deactivating but also ortho, para-directing, influencing substitution at the same C2, C4, and C6 positions.

Table 1: Directing Effects in the Iodination of 3,5-Dichloroaniline
SubstituentPositionActivating/DeactivatingDirecting EffectInfluence on Iodination
-NH₂C1Activatingortho, para (to C2, C4, C6)Promotes substitution, but favors C4 over C2/C6.
-ClC3Deactivatingortho, para (to C2, C4)Directs to the same positions as -NH₂.
-ClC5Deactivatingortho, para (to C4, C6)Directs to the same positions as -NH₂.
Overall --Convergent on C2, C4, C6Formation of an isomeric mixture, with 3,5-dichloro-4-iodoaniline (B6267585) often predominating over the desired this compound.

Indirect and Multi-Step Synthetic Pathways

To circumvent the regioselectivity issues inherent in direct iodination, indirect and multi-step synthetic routes are often employed.

The Sandmeyer reaction is a cornerstone of aromatic chemistry for introducing a range of substituents, including iodine, onto an aromatic ring by replacing a diazonium group. google.combohrium.com This process begins with the diazotization of a primary aromatic amine, where the amine reacts with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. libretexts.orgbyjus.com The subsequent addition of an iodide salt, such as potassium iodide (KI), facilitates the replacement of the diazonium group with iodine. wvu.edu

Table 2: General Scheme of the Sandmeyer Reaction for Iodination
StepReactantsConditionsIntermediate/Product
1. Diazotization Primary Aromatic Amine (Ar-NH₂) + NaNO₂ + Acid (e.g., HCl)0-10 °CAryl Diazonium Salt (Ar-N₂⁺Cl⁻)
2. Iodination Aryl Diazonium Salt + KIGentle warmingAryl Iodide (Ar-I) + N₂ + KCl

A more practical indirect route for synthesizing 2-iodoanilines is the decarboxylative iodination of substituted anthranilic acids (2-aminobenzoic acids). researchgate.netrsc.org This method provides excellent regiocontrol for introducing iodine at the C2 position. For the synthesis of this compound, the required starting material is 2-amino-4,6-dichlorobenzoic acid.

The reaction involves the diazotization of the anthranilic acid derivative, followed by treatment with an iodide source. The resulting intermediate undergoes a facile loss of both dinitrogen gas (N₂) and carbon dioxide (CO₂), leading to the formation of the corresponding 2-iodoaniline. researchgate.net This transformation can be achieved under transition-metal-free conditions, often using reagents like potassium iodide (KI) and iodine (I₂) under an oxygen atmosphere, which is proposed to proceed via a radical pathway. rsc.org The availability of the required 2-amino-4,6-dichlorobenzoic acid, which can be synthesized from 2-aminobenzoic acid, makes this a viable and highly regioselective strategy. medline.com

Table 3: Decarboxylative Iodination Pathway
StepStarting MaterialReagentsKey TransformationProduct
1 2-Amino-4,6-dichlorobenzoic acid1. NaNO₂, Acid 2. KI, I₂Diazotization followed by iodination and decarboxylation.This compound

Emerging Synthetic Techniques and Optimization

Research continues to seek more efficient, scalable, and environmentally benign methods for preparing halogenated anilines.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. By utilizing microwave irradiation, the technique provides rapid and efficient heating, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods.

In the context of iodoaniline synthesis, microwave assistance could potentially enhance the efficiency of several key steps. For instance, sluggish electrophilic iodination reactions or Sandmeyer-type transformations could be completed in minutes rather than hours. The ability to rapidly screen reaction conditions and optimize yields makes it an attractive platform for developing improved protocols for the synthesis of this compound.

Table 4: Conceptual Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional HeatingMicrowave-Assisted SynthesisPotential Advantage
Reaction Time Hours to daysMinutes to hoursIncreased throughput, energy savings
Temperature Control Slower, potential for hotspotsRapid, uniform heatingBetter reaction control, reduced side products
Yield VariableOften higherImproved process efficiency
Scalability Well-establishedCan be challenging but is developing-

Increasing emphasis on green chemistry has spurred the development of synthetic methods that avoid the use of costly and potentially toxic transition metals. rsc.org For the synthesis of this compound, several transition-metal-free strategies exist, although they often contend with the aforementioned regioselectivity issues.

Direct iodination using electrophilic iodine sources is inherently a transition-metal-free approach. Common reagent systems include:

Iodine monochloride (ICl): A straightforward and effective iodinating agent. nih.gov

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine, often used in solvents like acetic acid or dichloromethane. organic-chemistry.org

Potassium Iodide (KI) with an oxidant: Systems like KI/H₂O₂ can generate an electrophilic iodine species in situ. researchgate.net

Iodine with silver salts: Reagents like Ag₂SO₄ can activate molecular iodine, though this introduces a different metal. nih.govuky.edu

The decarboxylative iodination of anthranilic acids is another prominent example of a transition-metal-free pathway that offers superior regiocontrol. rsc.orgacs.org Research in this area focuses on developing new oxidants and reaction conditions that are both efficient and environmentally benign, potentially utilizing photocatalysis to drive the reaction under mild conditions. nih.govresearchgate.net

Table 5: Selected Transition-Metal-Free Iodination Reagents
Reagent SystemTypeKey Features
IClDirect Electrophilic IodinationSimple, reactive, but can face selectivity issues.
N-Iodosuccinimide (NIS)Direct Electrophilic IodinationMild, solid reagent; regioselectivity is solvent and substrate dependent.
KI / I₂ / O₂Decarboxylative IodinationHigh regioselectivity for 2-iodoanilines from anthranilic acids; base-free. rsc.org
I₂ / Oxidant (e.g., H₂O₂)Direct Electrophilic IodinationIn situ generation of electrophilic iodine; "green" oxidant.

Process Optimization for Maximizing Yield and Regiochemical Control

The synthesis of this compound presents a significant challenge in regioselectivity. The starting material, 3,5-dichloroaniline, contains an activating, ortho-, para-directing amino group (-NH2) and two deactivating, meta-directing chloro groups (-Cl). Electrophilic iodination is therefore electronically favored at the positions ortho and para to the amino group (positions 2, 4, and 6). The target isomer, this compound, requires the selective introduction of an iodine atom at the C-2 position, which is sterically hindered by the adjacent chloro atom at C-3. Process optimization is therefore critical to maximize the yield of this specific regioisomer while minimizing the formation of byproducts, particularly the electronically favored 3,5-dichloro-4-iodoaniline.

Baseline Synthesis via Electrophilic Iodination

A documented method for preparing this compound involves the direct iodination of 3,5-dichloroaniline using N-iodosuccinimide (NIS) as the iodinating agent. The reaction is typically performed in a mixed solvent system at room temperature and requires subsequent purification to isolate the desired product. This approach yields the target compound, but the efficiency is moderate, highlighting the need for optimization. prepchem.com

A summary of a baseline synthetic protocol is presented below:

ParameterValue
Starting Material 3,5-Dichloroaniline
Reagent N-Iodosuccinimide (NIS)
Solvent Acetic Acid / Methylene Chloride (1:1)
Temperature Room Temperature
Reaction Time 8 hours
Reported Yield 45%
Data sourced from PrepChem. prepchem.com

Optimizing for Regiochemical Control: Ortho vs. Para Iodination

The primary challenge in synthesizing this compound is controlling the position of iodination. Research into the regioselective iodination of 3,5-dichloroaniline demonstrates that the choice of iodinating reagent system is paramount in determining the final product. While NIS in an acetic acid/dichloromethane mixture favors the formation of the 2-iodo (ortho) isomer prepchem.com, other systems strongly favor the 4-iodo (para) isomer.

A systematic study using various silver salt/iodine combinations revealed a strong preference for para-iodination. For instance, using silver sulfate and iodine (Ag₂SO₄/I₂) resulted in a good conversion rate but yielded the para-isomer, 4-iodo-3,5-dichloroaniline, as the main product. uky.edu This highlights a key optimization principle: the reagent system dictates the regiochemical outcome.

The following table compares different reagent systems and their observed regioselectivity in the iodination of 3,5-dichloroaniline.

Reagent SystemSolventMajor Product IsomerYield
N-Iodosuccinimide (NIS)Acetic Acid / CH₂Cl₂This compound (ortho)45% prepchem.com
Ag₂SO₄ / I₂Dichloromethane (DCM)4-Iodo-3,5-dichloroaniline (para)66% uky.edu

Strategies for Maximizing Yield

To improve upon the baseline 45% yield, several process parameters can be optimized:

Advanced Reagent Systems: While NIS provides the desired regioselectivity, its yield is moderate. Optimization could involve exploring other electrophilic iodine sources known to favor ortho-iodination, potentially with catalytic activation. Palladium-catalyzed C-H activation methods, for example, have been successfully used for the ortho-iodination of acetanilides and could be adapted. beilstein-journals.org Similarly, iridium-catalyzed ortho-iodination of benzoic acids demonstrates the potential of transition-metal catalysis for achieving high regioselectivity and yield under mild conditions. acs.org

Solvent Effects: The choice of a solvent mixture like acetic acid and methylene chloride in the baseline method is crucial. prepchem.com Acetic acid can protonate the aniline, modulating its reactivity, while methylene chloride provides solubility. A systematic screening of solvents could identify conditions that enhance the reaction rate and suppress byproduct formation.

Minimizing Byproducts: The formation of di-iodinated anilines is a common side reaction in these processes. uky.edu Optimizing the stoichiometry of the iodinating agent to just one equivalent or slightly more is crucial to minimize over-iodination. Careful control of reaction time and temperature can also prevent the formation of such impurities.

Ultimately, the optimization of the synthesis of this compound hinges on the careful selection of reagents and conditions to overcome the inherent electronic preference for para-iodination and the steric hindrance at the target ortho position.

Chemical Transformations and Reactivity of 3,5 Dichloro 2 Iodoaniline

Reactivity of the Amine Functionality in Directed Reactions and Derivatization

The primary amine group in 3,5-dichloro-2-iodoaniline can be specifically modified using various derivatization reagents that target primary amines. Reagents such as 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy), 2,4-diphenyl-pyranylium tetrafluoroborate (DPP-TFB), and 4-(anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide (FMP-10) are known to react with primary amines to enhance their detectability in mass spectrometry analysis. mdpi.com Another approach involves tagging the amine group with a linear acyl chloride containing a tertiary amine tail, a method that increases the analyte's proton affinity and hydrophobicity. nih.gov

In the context of directed reactions, the amine functionality of ortho-iodoanilines can be utilized to synthesize more complex molecules. For instance, a two-step protocol can convert ortho-iodoanilines into intermediates that, upon treatment with N-iodosuccinimide (NIS), undergo an iodonium-mediated domino reaction to form ring-fused indole (B1671886) compounds. nih.gov By altering the reaction conditions, this pathway can be redirected to produce various ring-fused quinoline (B57606) compounds. nih.gov

Selective Reactivity of the Aryl Halide Bonds (C-Cl and C-I)

The carbon-halogen bonds in this compound exhibit differential reactivity, which can be exploited for selective chemical modifications. The carbon-iodine (C-I) bond is weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond. thestudentroom.co.ukvedantu.com This difference in bond enthalpy allows for reactions to occur selectively at the C-I position. thestudentroom.co.uk

The reactivity order of haloarenes in nucleophilic substitution is influenced by both the polarity of the C-X bond and the C-X bond enthalpy. thestudentroom.co.uk While the C-Cl bond is more polar than the C-I bond, making the carbon atom more susceptible to nucleophilic attack, the weaker C-I bond is more easily broken. thestudentroom.co.uk Experimental evidence indicates that bond enthalpy is the dominant factor, resulting in iodoalkanes being more reactive than chloroalkanes. thestudentroom.co.uk

In haloarenes, the C-X bond has a partial double bond character due to resonance, making it stronger and less reactive towards nucleophilic substitution compared to haloalkanes. doubtnut.com The sp2 hybridized carbon in haloarenes is also more electronegative than the sp3 hybridized carbon in haloalkanes, holding the electron pair of the C-X bond more tightly. doubtnut.com

Aryl iodides are valuable substrates in a variety of transition metal-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. thieme-connect.comthermofisher.comnih.gov These reactions are fundamental in modern organic synthesis and have been recognized with the 2010 Nobel Prize in Chemistry awarded to Professors Suzuki, Heck, and Negishi for their contributions in this field. thermofisher.com

Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between aryl or vinyl halides and activated alkenes in the presence of a base. nih.govorganic-chemistry.org This reaction is known for its high trans selectivity. organic-chemistry.org While traditionally using aryl halides, a halide-free version employing arylboronic acids offers a more environmentally friendly alternative. nih.gov The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the olefin, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.org An unexpected ortho-Heck reaction has been observed under Catellani reaction conditions, where coupling occurs at the ortho position of aryl iodides instead of the typical ipso position. nih.gov

Stille Reaction: The Stille reaction couples an organotin compound with an organic electrophile, typically an aryl halide, catalyzed by palladium. wikipedia.orglibretexts.org The mechanism involves oxidative addition of the aryl halide to the palladium catalyst, transmetalation with the organotin reagent, and reductive elimination to form the coupled product. wikipedia.orglibretexts.org The reaction is versatile, with a wide range of electrophiles and organostannanes being suitable coupling partners. libretexts.orgorganic-chemistry.org Additives like copper(I) salts and fluoride (B91410) ions can enhance the reaction's efficiency. organic-chemistry.org

C-N Bond Formations: Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for synthesizing aromatic amines from aryl halides and amines. acs.orgresearchgate.netsemanticscholar.org These reactions are crucial in the synthesis of pharmaceuticals and natural products. acs.org The development of various phosphine (B1218219) ligands has significantly advanced the efficiency and scope of these reactions, allowing for the coupling of a wide range of amines and aryl halides, including dichloroarenes. researchgate.net Mechanistic studies have shown that the choice of base can significantly impact the reaction rate and catalyst resting state. nih.gov For example, a palladium-catalyzed heteroannulation of 2-iodoaniline (B362364) derivatives with Bdan-capped alkynes provides regioselective access to C2-borylated indoles. acs.org

Besides palladium, other transition metals like nickel, copper, and ruthenium also catalyze transformations of aryl iodides. thieme-connect.comnih.gov

Nickel-Catalyzed Reactions: Nickel catalysts can be used for the iodination of aryl bromides. thieme-connect.com

Copper-Mediated Reactions: Copper complexes are effective promoters for the aromatic Finkelstein reaction, which is the exchange of a halogen atom. nih.gov Copper(I) iodide, in particular, is used in Ullmann-type coupling reactions. tomsheppard.info

Ruthenium-Catalyzed Reactions: Ruthenium complexes with electron-donating ligands can activate aryl triflates for oxidative addition, a key step in cross-coupling reactions. thieme-connect.com

Computational studies have explored the use of η6-metalated aryl iodides as organocatalysts in Diels-Alder reactions, where metalation enhances the halogen bonding donor ability of the aryl iodide. nih.gov

Aryl halides can undergo single-electron transfer processes, such as the SRN1 reaction, to form aryl radicals. tomsheppard.info This process can be initiated by UV irradiation or a transition-metal catalyst. tomsheppard.info A transition-metal-free and base-free decarboxylative iodination of anthranilic acids to synthesize 2-iodoanilines has been developed, which is suggested to proceed through a radical pathway. rsc.org

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is favored when electron-withdrawing groups are present at the ortho or para positions to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgchemistrysteps.comlibretexts.orgopenstax.org The reactivity of aryl halides in SNAr reactions increases with the electronegativity of the halogen, which is the opposite of the trend observed in SN1 and SN2 reactions. chemistrysteps.com While direct examples of thiolation on this compound are not prevalent in the provided search results, the principles of SNAr suggest that such a reaction would be challenging without further activation of the aromatic ring.

Transition Metal-Catalyzed Cross-Coupling Reactions Leveraging the C-I Bond (General Applicability to Iodoarenes)

Intramolecular Cyclization and Heterocycle Annulation

The reactivity of the 2-iodoaniline scaffold, including derivatives like this compound, is dominated by its utility in intramolecular cyclization and annulation reactions. These transformations leverage the proximity of the nucleophilic amino group and the electrophilic carbon atom bearing the iodine, often activated by a transition metal catalyst, to forge new heterocyclic rings.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes that involve the formation of multiple chemical bonds in a single synthetic operation without isolating intermediates. arkat-usa.org This approach offers significant advantages in terms of atom economy, reduced waste, and simplified purification procedures. arkat-usa.org In the context of 2-iodoaniline derivatives, cascade reactions provide a powerful tool for the rapid assembly of complex heterocyclic frameworks.

These reactions are often initiated by the activation of the carbon-iodine bond by a transition metal catalyst, typically palladium. For example, palladium-catalyzed cascade reactions between o-iodo-N-alkenylanilines and tosylhydrazones have been developed to synthesize polysubstituted indoles and 1,4-dihydroquinolines. rsc.org The specific outcome of these cascade processes can be directed by the substitution pattern on the N-alkenyl fragment, leading to different cyclization modes (e.g., 5-exo-trig vs. 6-endo-trig) and resulting in distinct heterocyclic cores. rsc.org Another strategy involves iodonium-mediated domino reaction cascades, which can be selectively guided to form either ring-fused indole or quinoline compounds by altering the reaction conditions. nih.gov

These multi-step, single-pot transformations showcase the utility of the 2-iodoaniline core in building molecular complexity efficiently. The general principle involves an initial coupling event at the iodo-substituted carbon, followed by an intramolecular cyclization involving the amino group, and potentially further transformations to yield the final stable heterocycle.

The synthesis of indoles is a central theme in heterocyclic chemistry due to the prevalence of the indole skeleton in pharmaceuticals and bioactive natural products. rsc.org 2-Iodoaniline and its derivatives are key starting materials for numerous indole synthesis methodologies, often involving palladium or copper catalysis.

One of the most prominent methods is the Larock indole synthesis, which involves the palladium-catalyzed annulation of a 2-iodoaniline with a disubstituted alkyne. This reaction has been applied in the total synthesis of various natural products. nih.gov A related and widely used approach is the Sonogashira cross-coupling of a 2-iodoaniline with a terminal alkyne, followed by an intramolecular cyclization of the resulting 2-alkynylaniline. researchgate.netnih.gov This cyclization can be promoted by various catalysts or reagents. For instance, an efficient synthesis of 3-iodoindoles proceeds via Sonogashira coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by an electrophilic cyclization with molecular iodine (I₂). nih.gov This method is notable for its high yields and tolerance of various functional groups. nih.gov

Alternative, milder methods have also been developed. A novel indole synthesis uses samarium(II) diiodide (SmI₂) to mediate the cyclization of N-allenyl-2-iodoaniline derivatives at low temperatures, offering high yields and short reaction times. rsc.org Transition-metal-free approaches, such as those mediated by single-electron transfer (SET), have also been reported for forming indoles from a 2-iodoaniline derivative and a ketone, demonstrating unconventional regioselectivity. organic-chemistry.org

The table below summarizes various catalytic systems and conditions used for the synthesis of indoles from 2-iodoaniline precursors.

Precursor TypeCoupling PartnerCatalytic System / ReagentProduct TypeRef.
N,N-Dialkyl-2-iodoanilineTerminal Alkyne1. Pd(PPh₃)₂Cl₂, CuI (Sonogashira) 2. I₂ (Cyclization)3-Iodoindole nih.gov
2-IodoanilineDisubstituted AlkynePd(OAc)₂, PPh₃, K₂CO₃ (Larock)2,3-Disubstituted Indole nih.gov
N-Allenyl-2-iodoaniline-SmI₂, HMPA, i-PrOH2,3-Disubstituted Indole rsc.org
2-Iodoaniline derivativeKetoneSingle-Electron Transfer (SET)Substituted Indole organic-chemistry.org
2-IodoanilineTerminal AlkyneCuI2-Substituted Indole researchgate.net

This table presents a selection of representative examples and is not exhaustive.

The inherent reactivity of the 2-iodoaniline scaffold extends beyond the synthesis of simple indoles to the construction of more complex, fused polycyclic systems. nih.gov These intricate architectures are of significant interest in medicinal chemistry and materials science. chemrxiv.org

Cascade reactions are particularly effective for this purpose. A notable example is the development of alternating iodonium-mediated reaction cascades starting from ortho-iodoanilines. nih.gov By carefully selecting the reaction conditions, these cascades can be controlled to produce either indole-containing or quinoline-containing fused polycycles. nih.gov Similarly, palladium-catalyzed cascade reactions have been designed to access 2-aryl-substituted quinolines from 2-iodoanilines and β-chloropropiophenones in good to high yields. researchgate.net

The synthesis of polycyclic indoles, such as tetrahydrocarbazoles, can be achieved through mechanistically distinct cascade processes. nih.gov These strategies demonstrate how the fundamental reactivity of the amino and iodo groups can be harnessed within a multi-step sequence to rapidly build complex molecular frameworks from simple precursors. The development of these reactions is crucial for creating diverse libraries of heterocyclic compounds for biological screening and materials development. nih.gov

The following table provides examples of polycyclic systems synthesized from 2-iodoaniline derivatives.

2-Iodoaniline DerivativeReaction Partner(s)Key Process / CatalystResulting Polycyclic SystemRef.
ortho-Iodoaniline derivative-Iodonium-mediated cascade (NIS)Ring-fused Indole nih.gov
ortho-Iodoaniline derivative-Iodonium-mediated cascade (alternative conditions)Ring-fused Quinoline nih.gov
2-Iodoanilineβ-ChloropropiophenonePalladium-catalyzed cascade2-Arylquinoline researchgate.net
N-Alkyl-N-alkenyl-o-iodoanilineTosylhydrazonePalladium-catalyzed cascade (6-endo-trig)1,4-Dihydroquinoline rsc.org

This table highlights methodologies for constructing fused heterocyclic systems from 2-iodoaniline precursors.

Advanced Applications of 3,5 Dichloro 2 Iodoaniline As a Chemical Building Block

Precursor in the Synthesis of Diverse Organic Molecules

The strategic placement of chloro and iodo substituents on the aniline (B41778) ring makes 3,5-Dichloro-2-iodoaniline a valuable precursor for a variety of organic molecules, including those with potential pharmaceutical applications. The presence of the iodine atom, in particular, offers a reactive site for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, while the dichloro substitution influences the electronic properties and steric environment of the molecule.

Role in the Preparation of Indolyl Substituted Benzoic Acid Derivatives

While direct, documented synthetic routes starting from this compound to produce indolyl substituted benzoic acid derivatives are not extensively detailed in readily available literature, the structural motifs of halogenated anilines are fundamental to the synthesis of complex heterocyclic systems. The synthesis of substituted anilines and benzoic acids often serves as a key step in building more complex frameworks. For instance, methods for converting substituted benzoic acids into anilines are established, showcasing the chemical interchangeability of these functional groups which is central to multi-step syntheses. The iodo- and chloro- groups on the aniline ring can be used to direct cyclization reactions or to introduce further complexity through cross-coupling chemistry, which are common strategies in the synthesis of indole-containing structures.

Analogous Utility in the Synthesis of Pharmaceutical Precursors (e.g., HSP-90 Inhibitors, Cephalosporin (B10832234) Derivatives)

Halogenated aromatic compounds are pivotal in the synthesis of numerous pharmaceutical agents. Although specific examples detailing the use of this compound as a direct precursor for Heat Shock Protein 90 (HSP-90) inhibitors or cephalosporin antibiotics are not prominent, the synthesis of analogous structures relies heavily on such halogenated intermediates.

HSP-90 Inhibitors: The development of synthetic small-molecule HSP-90 inhibitors has focused on various heterocyclic scaffolds, including purines, pyrazoles, and isoxazoles nih.govnih.gov. The synthesis of these scaffolds, such as 3-(5-chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides, often involves building blocks like substituted dichlorophenols or anilines. The specific substitution pattern of this compound makes it a plausible, if not yet documented, starting material for novel inhibitor analogues, where the dichloro-phenyl moiety is a recurring structural theme.

Cephalosporin Derivatives: Cephalosporins are β-lactam antibiotics that are often modified synthetically from the 7-aminocephalosporanic acid (7-ACA) nucleus to enhance their antibacterial spectrum and stability scispace.commdpi.com. The synthesis of these semi-synthetic derivatives involves acylating the 7-amino group with various side chains. While the direct incorporation of a 3,5-dichloro-2-iodoanilino group is not a common modification, the broader field of medicinal chemistry often utilizes precursor-directed biosynthesis, where precursor analogues are fed to microorganisms to produce novel antibiotic structures nih.gov. Halogenated anilines and their derivatives serve as key precursors in a wide array of medicinal chemistry campaigns.

Contributions to Catalyst Development

One of the most significant applications of iodoanilines is in the field of organocatalysis, particularly in the development of chiral hypervalent iodine reagents. These catalysts have emerged as a greener alternative to transition-metal catalysts due to their low toxicity, high stability, and ease of handling nih.gov.

Catalytic Applications in Stereoselective Organic Transformations (e.g., α-Functionalization of Ketones)

Chiral iodoaniline-lactate based catalysts have proven highly effective in promoting stereoselective organic transformations. A prime example is the α-functionalization of ketones, a key reaction for producing valuable chiral building blocks nih.gov. Specifically, these catalysts excel in the α-oxysulfonylation of ketones, achieving high yields and good enantioselectivities nih.govnih.gov.

In a typical reaction, the iodoaniline-based organocatalyst (used in catalytic amounts), in the presence of an oxidant like m-chloroperoxybenzoic acid (mCPBA) and a nucleophile such as p-toluenesulfonic acid (TsOH), converts a ketone to its corresponding chiral α-oxysulfonylated product nih.govsci-hub.se. Studies have shown that these new catalysts can promote the reaction in shorter times and with yields of up to 99% and enantioselectivities reaching 83% nih.govnih.govacs.orgscispace.com.

Performance of Chiral Iodoaniline-Lactate Catalysts in α-Oxysulfonylation of Ketones
Substrate (Ketone)Catalyst TypeYield (%)Enantiomeric Excess (ee %)Reference
PropiophenoneIodoaniline-LactateUp to 99%Up to 83% nih.govnih.gov
Various Alkyl Aryl KetonesIodoaniline-LactateHighGood nih.gov
Dialkyl KetonesIodoarene-basedGoodModerate to Good organic-chemistry.org

Diversification of Molecular Scaffolds for Functional Materials and Chemical Biology (Synthetic Focus)

The structure of this compound serves as a versatile starting point for the diversification of molecular scaffolds aimed at applications in materials science and chemical biology. The presence of three distinct functional handles—the amino group, the iodine atom, and the chlorinated aromatic ring—allows for sequential and regioselective modifications.

Recent research has demonstrated the synthesis of 1-(3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as promising scaffolds for novel antimicrobial and anticancer agents nih.gov. This work highlights the utility of the 3,5-dichloro-substituted phenyl ring in creating biologically active molecules. The synthesis of these scaffolds, while starting from a hydroxyphenyl analogue, underscores the value of this substitution pattern. Derivatives incorporating this scaffold have shown potent activity against multidrug-resistant pathogens and human cancer cell lines nih.gov.

Furthermore, the iodine atom on the this compound ring is a key functional group for diversification. It readily participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. These reactions allow for the attachment of a wide variety of substituents (aryl, alkynyl, vinyl, amino groups, etc.), enabling the rapid construction of libraries of complex molecules from a single, well-defined starting material. This synthetic versatility is crucial for developing new functional materials, molecular probes, and therapeutic candidates. For example, the synthesis of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs as selective cannabinoid receptor 2 (CB2) inverse agonists showcases how the dichlorophenyl moiety can be incorporated into complex biphenyl (B1667301) scaffolds with specific biological activities nih.gov.

Analytical and Spectroscopic Methods for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental formula of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

For 3,5-dichloro-2-iodoaniline (C₆H₅Cl₂IN), the mass spectrum would exhibit a highly characteristic molecular ion peak cluster. This is due to the natural isotopic abundances of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The molecular ion would appear as a group of peaks corresponding to the different combinations of these isotopes, providing a clear signature for the presence of two chlorine atoms.

The fragmentation pattern in MS provides further structural information. For halogenated aromatic compounds, a common fragmentation pathway is the loss of a halogen atom. miamioh.eduyoutube.com Therefore, prominent fragment ions corresponding to the loss of an iodine radical ([M-I]⁺) and subsequent or alternative loss of chlorine ([M-Cl]⁺) would be expected. Analysis of similar compounds like 3,5-dichloroaniline (B42879) shows fragmentation, confirming these pathways. massbank.eu

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of the parent ion and its fragments.

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ of this compound (¹²C₆¹H₆³⁵Cl₂¹²⁷I¹⁴N) is 287.8581. HRMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the elemental composition and distinguishing it from any other combination of atoms with the same nominal mass. This is a standard method for confirming the identity of newly synthesized compounds, as demonstrated in the characterization of various other iodoanilines. rsc.org This method is frequently used in the sensitive detection of dichloroaniline metabolites in various samples. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Profiling and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in assessing its purity and determining the ratio of any positional isomers that may be present as impurities from the synthetic process.

The gas chromatograph separates the components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. Following separation, the mass spectrometer fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of halogenated anilines like this compound, specific GC columns and temperature programs are employed to achieve optimal separation from potential impurities such as other dichloro-iodoaniline isomers or starting materials. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns resulting from the loss of chlorine, iodine, and other fragments.

A study on the analysis of various chlorinated aniline (B41778) derivatives demonstrated the effectiveness of GC-MS for their quantification. d-nb.info While specific conditions for this compound are not detailed, typical GC-MS parameters for similar compounds involve an injector temperature of around 180°C and a transfer line temperature of 300°C, with hydrogen as the carrier gas. d-nb.info The determination of 3,5-dichloroaniline has been successfully achieved using GC/MS, indicating the suitability of this technique for related compounds. researchgate.net

Table 1: Representative GC-MS Parameters for Analysis of Halogenated Anilines

ParameterValue
Column Capillary column suitable for halogenated compounds
Injector Temperature 180 - 250 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature gradient optimized for isomer separation
Detector Mass Spectrometer (Electron Ionization)
MS Mode Full Scan and/or Selected Ion Monitoring (SIM)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides information about the types of bonds and functional groups present.

The IR spectrum of this compound is expected to exhibit several key absorption bands that confirm its structure. The presence of the primary amine (-NH₂) group is typically indicated by two bands in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. ias.ac.in The aromatic nature of the compound will be evident from C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. mdpi.com The carbon-halogen bonds will also produce characteristic absorptions in the fingerprint region of the spectrum (below 1500 cm⁻¹). Specifically, C-Cl stretching vibrations are typically found in the 600-800 cm⁻¹ range, while the C-I stretching vibration would appear at lower frequencies.

A study on the infrared absorption spectra of 2,3- and 3,5-dichloroanilines provides valuable comparative data. For 3,5-dichloroaniline, N-H asymmetric and symmetric stretching vibrations were observed at 3514 cm⁻¹ and 3421 cm⁻¹, respectively. ias.ac.in The FTIR spectrum of 4-iodoaniline (B139537) also shows characteristic features corresponding to the NH₂ group. researchgate.net

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Amine (N-H)Asymmetric Stretch~3500
Amine (N-H)Symmetric Stretch~3400
Aromatic C-HStretch>3000
Aromatic C=CStretch1450 - 1600
C-NStretch~1300
C-ClStretch600 - 800
C-IStretch500 - 600

X-Ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate bond lengths, bond angles, and intermolecular interactions with high precision.

It is anticipated that the crystal structure of this compound would also be stabilized by a network of intermolecular interactions, including hydrogen bonding involving the amine group and potentially halogen bonding between the chlorine and iodine atoms of neighboring molecules. The precise arrangement of the molecules in the crystal lattice would be influenced by the positions of the halogen substituents on the aniline ring.

Table 3: Crystallographic Data for the Related Compound 4-Chloro-2-iodoaniline (B181669)

ParameterValue
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 4.1538
b (Å) 11.3685
c (Å) 15.8550
V (ų) 748.71
Data from the crystal structure of 4-chloro-2-iodoaniline iucr.org

Chromatographic Techniques for Separation, Isolation, and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. fishersci.comsigmaaldrich.com In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

A small spot of the reaction mixture is applied to a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a developing chamber with a suitable solvent system (mobile phase). The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases, resulting in their separation. The position of each compound is characterized by its retention factor (Rf value). By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, the progress of the reaction can be qualitatively assessed.

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. It operates on the same principles as TLC but on a larger scale. The crude this compound product is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column, carrying the components of the mixture at different rates. For the purification of basic organic amines like this compound on acidic silica gel, challenges can arise due to strong interactions. biotage.com To overcome this, the mobile phase can be modified with a competing amine, or an amine-functionalized silica can be used as the stationary phase. biotage.com Fractions are collected as the eluent exits the column, and those containing the pure product, as determined by TLC analysis, are combined.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative analytical technique used to separate, identify, and quantify components in a mixture. It is particularly useful for the purity assessment of non-volatile or thermally unstable compounds.

A sensitive HPLC-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline. nih.govnih.gov This indicates that a similar HPLC method can be effectively applied for the quantitative purity assessment of this compound. The method would involve a reversed-phase column and a mobile phase typically consisting of a mixture of an organic solvent (like acetonitrile) and water, with a suitable buffer. The detector, often a UV-Vis detector or a mass spectrometer, would provide a chromatogram where the area of the peak corresponding to this compound is proportional to its concentration. This allows for the precise determination of its purity and the quantification of any impurities present.

Table 4: Representative HPLC Parameters for Analysis of Dichloroanilines

ParameterValue
Column C18 reversed-phase
Mobile Phase Acetonitrile/Water gradient
Detector UV-Vis or Mass Spectrometer
Flow Rate 0.5 - 1.5 mL/min
Injection Volume 5 - 20 µL

Theoretical and Computational Investigations of 3,5 Dichloro 2 Iodoaniline and Its Transformations

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity

Prediction of Reactivity Patterns and Regioselectivity

Computational models are instrumental in predicting the outcomes of chemical reactions, particularly the regioselectivity of electrophilic aromatic substitutions. diva-portal.orgfigshare.com For the precursor 3,5-dichloroaniline (B42879), the introduction of an iodine atom is a key transformation. Experimental studies on the iodination of anilines with a 3,5-dichloro substitution pattern have shown that the reaction preferentially yields the para-iodinated product (3,5-dichloro-4-iodoaniline) nih.govuky.edu.

Furthermore, analysis of the electronic ground state of the molecule, such as mapping the molecular electrostatic potential (MEP), can identify regions of high electron density that are susceptible to electrophilic attack. chemrxiv.org Descriptors like frontier molecular orbitals (HOMO and LUMO) and local ionization energy can also provide a quantitative basis for predicting the most reactive sites on the aromatic ring. diva-portal.orgchemrxiv.orgnih.gov

Conformational Analysis and Stability Studies

For substituted anilines, a key conformational variable is the rotation around the C-N bond and the pyramidalization at the nitrogen atom. Ab initio and semiempirical calculations can determine the ground-state conformational energies and rotational barriers. colostate.edu In the case of 3,5-dichloro-2-iodoaniline, the bulky iodine atom at the ortho position likely imposes significant steric constraints on the adjacent amino group. This interaction would be expected to influence the preferred orientation of the N-H bonds and the energetic barrier to rotation around the C-N bond. Identifying the lowest-energy conformer is crucial as it is the most populated state and its geometry is the correct input for accurate predictions of other properties, such as spectroscopic data.

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. article4pub.comresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, coupled with a suitable DFT functional (like B3LYP or PBE0) and basis set, can provide theoretical ¹H and ¹³C chemical shifts that are often in good agreement with experimental data. researchgate.netnih.govscm.com

The accuracy of these predictions allows for the confident assignment of complex NMR spectra and can help in confirming the structure of newly synthesized compounds. nih.gov The process involves first optimizing the molecular geometry to find its lowest energy conformation, followed by a single-point NMR calculation. scm.com The calculated nuclear shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The correlation between calculated and experimental shifts is a key measure of the success of the computational model. As shown in the table below, different DFT functionals may yield slightly different results, and comparing them against experimental values helps validate the computational approach.

Table 1. Hypothetical Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) for this compound.
Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (B3LYP/6-311G)Calculated δ (ppm) (PBE0/6-311G)
C1-NH₂148.5149.1148.8
C2-I92.092.592.2
C3-Cl139.0139.4139.1
C4122.3122.8122.5
C5-Cl135.8136.2135.9
C6118.7119.2118.9

Mechanistic Elucidation through Computational Modeling

Beyond static properties, computational modeling allows for the dynamic exploration of chemical reactions. By mapping the energetic landscape that connects reactants to products, chemists can gain a deep understanding of reaction mechanisms, including the identification of fleeting intermediates and high-energy transition states. youtube.com

Characterization of Transition States and Intermediates

A chemical reaction proceeds from reactants to products via one or more transition states, which represent energy maxima along the reaction coordinate. libretexts.org These structures are inherently unstable and cannot be isolated experimentally, making computational characterization essential. For transformations involving this compound, such as its formation via electrophilic iodination or its participation in cross-coupling reactions, computational methods can locate the geometry of the relevant transition states.

Locating a transition state on the potential energy surface is equivalent to finding a first-order saddle point—a point that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. visualizeorgchem.com Once located, a frequency calculation is performed to confirm the nature of the stationary point. A true transition state will have exactly one imaginary frequency, corresponding to the vibrational mode of the atoms that propels the reaction from reactant to product. visualizeorgchem.com Likewise, intermediates are identified as local minima on the potential energy surface.

Mapping Potential Energy Surfaces and Reaction Pathways

A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. wikipedia.org By calculating the energies of reactants, products, intermediates, and the transition states that connect them, a complete reaction pathway can be mapped out. libretexts.orglibretexts.org This provides a detailed narrative of the chemical transformation.

For a given reaction of this compound, the PES reveals the activation energy (the energy difference between the reactants and the highest transition state), which is a key determinant of the reaction rate. youtube.com It also shows whether the reaction is exothermic or endothermic by comparing the energies of the reactants and products. By comparing the activation energies for competing reaction pathways, computational chemists can predict which pathway is more likely to occur, thereby explaining the observed product distribution. youtube.com

The table below illustrates a simplified energy profile for a hypothetical two-step reaction, showing the relative energies of each species along the reaction coordinate.

Table 2. Example of Calculated Relative Energies for Species along a Hypothetical Reaction Pathway.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting Materials0.0
TS1First Transition State+20.5
IntermediateMetastable Intermediate+5.2
TS2Second Transition State+15.8
ProductsFinal Products-10.3

Investigation of Solvent Effects and Catalytic Cycles

The reactivity and spectroscopic properties of molecules are significantly influenced by their solvent environment. For halogenated anilines like this compound, the polarity of the solvent can affect electronic transitions. Studies on similar compounds, such as dichloro-nitroanilines, have shown that the electronic spectra are sensitive to the solvent medium researchgate.net. The variations in π→π* transitions, which are characteristic of the benzene (B151609) ring, are particularly affected by solvent polarity researchgate.net. It is plausible that this compound would exhibit similar behavior, with polar solvents potentially leading to shifts in its absorption spectra due to differential stabilization of the ground and excited states.

While specific catalytic cycles for the transformations of this compound are not extensively detailed in the literature, computational studies on related halogenated aromatic compounds can provide a basis for understanding potential reaction pathways. For instance, the dehalogenation of halogenated anilines can be achieved using reagents like AlNi alloy in an alkaline aqueous solution researchgate.net. Theoretical calculations could elucidate the mechanism of such reactions, including the role of the catalyst surface and the nature of the transition states involved.

Furthermore, the synthesis of substituted anilines often involves catalytic processes. Computational chemistry can be employed to model these catalytic cycles, providing information on reaction energetics and the structures of intermediates and transition states. For example, in the context of other aromatic amines, computational studies have been used to investigate reaction mechanisms and predict the most favorable pathways worldscientific.com. Such approaches could be applied to understand and optimize the synthesis or further functionalization of this compound.

The following table summarizes the potential influence of different solvent types on the properties of this compound, based on general principles and findings for similar compounds.

Solvent TypePotential Effect on Electronic SpectraPotential Effect on Reactivity
Nonpolar Minimal shifts in absorption bands.Slower reaction rates for polar transition states.
Polar Aprotic Moderate shifts in absorption bands.Can enhance rates of reactions involving polar intermediates.
Polar Protic Significant shifts in absorption bands due to hydrogen bonding.Can participate in reactions, potentially leading to different product distributions.

Molecular Dynamics Simulations (if applicable) for Dynamic Behavior and Interactions

For instance, MD simulations have been used to investigate halogenated amyloidogenic peptides, where a modified force field was employed to accurately model the σ-hole on the halogen atom, which is crucial for describing halogen bonding nih.gov. This approach allows for a detailed analysis of the formation and stability of supramolecular structures nih.gov. A similar methodology could be applied to this compound to study its aggregation behavior in different solvents or its interaction with biological macromolecules.

An MD simulation of this compound in an aqueous solution would involve placing the molecule in a box of water molecules and solving Newton's equations of motion for all atoms over a certain period. This would provide insights into:

Solvation Structure: How water molecules arrange around the aniline (B41778) derivative, including the formation of hydrogen bonds with the amino group and interactions with the halogen atoms.

Conformational Dynamics: The flexibility of the molecule, including the rotation of the amino group and vibrations of the aromatic ring.

Transport Properties: Diffusion coefficients and rotational correlation times, which are important for understanding its behavior in solution.

The following table outlines the key steps and potential insights that could be gained from a molecular dynamics simulation of this compound.

Simulation StepDescriptionPotential Insights
System Setup Placing one or more this compound molecules in a simulation box with a chosen solvent (e.g., water).Understanding the initial configuration and density of the system.
Energy Minimization Optimizing the geometry of the system to remove any unfavorable atomic clashes.Obtaining a low-energy starting structure for the simulation.
Equilibration Gradually increasing the temperature and pressure of the system to the desired values.Allowing the system to reach a stable state before the production run.
Production Run Running the simulation for a significant amount of time to collect data on the system's dynamics.Analyzing trajectories to understand solvation, conformational changes, and interactions.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Focus on Theoretical Relationships)

Cheminformatics and QSAR/QSPR studies are computational approaches that aim to establish relationships between the chemical structure of a compound and its biological activity or physicochemical properties. These methods are valuable for predicting the properties of new or untested compounds and for understanding the structural features that govern a particular activity.

For aromatic amines, QSAR models have been developed to correlate their structure with various properties, including mutagenicity and allergenicity nih.govnih.gov. These studies have highlighted the importance of electronic and steric parameters of the substituents on the aromatic ring in determining the biological activity nih.gov. It is suggested that electron-donating substituents can enhance activity, while electron-accepting groups may attenuate it nih.gov.

In the context of this compound, a QSAR/QSPR study could be designed to predict properties such as:

Toxicity: By correlating molecular descriptors with experimental toxicity data for a series of related halogenated anilines.

Reactivity: By developing models that predict reaction rates or equilibrium constants for specific transformations.

Physicochemical Properties: Such as solubility, lipophilicity (logP), and boiling point.

The development of a QSAR model typically involves the following steps:

Data Collection: Assembling a dataset of compounds with known activities or properties.

Descriptor Calculation: Computing a large number of molecular descriptors that encode structural and physicochemical information for each compound.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the activity or property of interest.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

The following table provides examples of molecular descriptors that could be relevant for a QSAR study of this compound and their potential relationship to its properties.

Descriptor ClassExample DescriptorsPotential Correlated Property
Electronic Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, dipole moment.Reactivity, toxicity, binding affinity.
Steric/Topological Molecular weight, molecular volume, connectivity indices.Solubility, transport properties, steric hindrance in reactions.
Hydrophobicity LogP (octanol-water partition coefficient).Bioaccumulation, membrane permeability, toxicity.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

While classical methods for the synthesis of halogenated anilines are well-established, future research will likely focus on developing more sustainable and efficient methodologies. Traditional routes often rely on harsh reagents, high temperatures, and multi-step processes that generate significant waste.

Future perspectives in this area include:

Biocatalytic Approaches : The use of enzymes, such as nitroreductases, for the reduction of precursor nitroaromatics offers a green alternative to heavy metal catalysts and high-pressure hydrogenation. nih.govresearchgate.netacs.org Research could focus on identifying or engineering a nitroreductase that efficiently reduces 1,3-dichloro-2-iodo-5-nitrobenzene (B1360190) under mild, aqueous conditions. This chemoenzymatic strategy would be highly chemoselective, avoiding the reduction of the aryl halides. acs.org

Photocatalysis : Visible-light-mediated photocatalysis is an emerging sustainable method for aniline (B41778) synthesis that could be adapted for producing halogenated anilines from corresponding aryl halides and a nitrogen source. researchgate.net

Microwave-Assisted Synthesis : Exploring microwave-assisted organic synthesis (MAOS) could significantly reduce reaction times and improve yields for the halogenation or amination steps required to produce 3,5-dichloro-2-iodoaniline.

Exploration of Novel Reactivity Modes and Undiscovered Catalytic Applications

The distinct reactivity of the C–I, C–Cl, and N–H bonds in this compound provides a rich platform for exploring novel chemical transformations. The iodine atom is the most reactive site for cross-coupling reactions, a characteristic that can be exploited for selective functionalization.

Key areas for future investigation include:

Orthogonal Cross-Coupling Strategies : A primary focus should be the development of orthogonal, one-pot cross-coupling sequences. The significant difference in reactivity between the C–I and C–Cl bonds can be exploited. For instance, a palladium-catalyzed Sonogashira or Suzuki-Miyaura coupling could be performed selectively at the C–I position, followed by a subsequent, more forcing, coupling reaction at one of the C–Cl positions under different catalytic conditions. nih.govdb-thueringen.de

Palladium and Copper-Catalyzed Aminations : While the amino group is already present, its derivatization followed by C–N cross-coupling reactions at the halogenated sites could lead to complex N-heterocycles. Research into palladium- or copper-catalyzed intramolecular cyclizations of appropriately derivatized this compound could yield novel fused heterocyclic systems.

Directed C–H Functionalization : Although the ring is heavily substituted, investigating directed C–H functionalization at the C4 and C6 positions could provide access to tetra- and penta-substituted aniline derivatives, which are difficult to synthesize by other means.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for this compound and its derivatives to continuous flow platforms offers significant advantages in terms of safety, scalability, and reproducibility. rsc.org Halogenation and nitration reactions, which are often highly exothermic, can be controlled more effectively in microreactors. researchgate.net

Future research could pursue:

Continuous Flow Synthesis of the Core Structure : Developing a fully continuous process for the synthesis of this compound would improve process safety and allow for on-demand production. This could involve integrating multiple reaction steps, such as diazotization, iodination, and reduction, into a single telescoped sequence. mdpi.com

Automated Derivatization and Screening : An automated flow synthesis platform could be used to rapidly generate a library of derivatives from this compound. researchgate.net By programming a sequence of cross-coupling, amidation, or other reactions, a wide range of compounds could be synthesized and purified in small quantities for high-throughput screening. mit.edu The chemoenzymatic synthesis of anilines has already been demonstrated in continuous packed-bed reactors, providing a model for integrating biocatalysis into such automated systems. nih.govresearchgate.netacs.org

Advanced Computational Studies for Rational Design and High-Throughput Screening

Computational chemistry, particularly Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound, guiding experimental work. researchgate.netchemrxiv.org

Promising computational research directions include:

Predicting Site Selectivity : DFT calculations can be used to model the transition states of various cross-coupling reactions at the C–I and C–Cl positions. worldscientific.com This would allow for the rational selection of catalysts, ligands, and reaction conditions to achieve high selectivity for mono- or di-functionalization.

Modeling Electronic Properties of Derivatives : For materials science applications, computational studies can predict the electronic properties (e.g., HOMO-LUMO gap, charge transport characteristics) of polymers and small molecules derived from this compound. psu.edu

Virtual High-Throughput Screening (vHTS) : A virtual library of derivatives can be created in silico and screened for properties relevant to pharmaceuticals or organic electronics. This computational pre-screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Potential for Derivatization in the Development of New Materials (Synthesis-focused)

The unique structure of this compound makes it an excellent monomer or precursor for the synthesis of novel functional materials, particularly conjugated polymers and specialty chemicals.

Future synthesis-focused research should explore:

Synthesis of Novel Conducting Polymers : While polyaniline and its derivatives are well-known, the specific substitution pattern of this compound offers unique possibilities. Polymerization via oxidative coupling of the aniline nitrogen could yield a polymer with a polyaniline-like backbone. nih.gov Subsequently, the pendant ortho-iodo groups could serve as reactive handles for post-polymerization modification via cross-coupling, allowing for the introduction of various functional groups to tune the polymer's electronic and optical properties. rsc.org

Precursors for Conjugated Systems : The C–I bond is a prime site for Sonogashira or Stille cross-coupling reactions to introduce acetylenic or aromatic units. researchgate.net This would allow for the synthesis of extended π-conjugated systems, which are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Development of Novel Dyes and Pigments : The aniline core is central to many dyes. Derivatization of this compound through diazotization and azo coupling, followed by further modifications at the halogen sites, could lead to new classes of specialty dyes with tailored absorption spectra and high stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-iodoaniline, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize via palladium-catalyzed coupling or direct iodination of 3,5-dichloroaniline precursors. Monitor reaction progress using thin-layer chromatography (TLC) and purify via column chromatography. Yield optimization requires adjusting stoichiometry, temperature (e.g., 80–120°C), and solvent polarity (e.g., DMF or THF). Purity validation via HPLC (≥98%) and NMR spectroscopy is critical .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar halogenated anilines?

  • Methodology :

  • NMR : Look for distinct aromatic proton splitting patterns (e.g., para-substitution effects) and iodine’s characteristic deshielding in 13C^{13}\text{C} NMR.
  • IR : Confirm NH2_2 stretching (~3400 cm1^{-1}) and C-I vibration (~500 cm1^{-1}).
  • MS : Identify molecular ion peaks at m/z 307 (C6_6H4_4Cl2_2IN) and isotopic clusters for Cl and I .

Q. What safety protocols are essential when handling this compound due to its halogenated aromatic structure?

  • Methodology : Use fume hoods, nitrile gloves, and lab coats. Store at 0–6°C to prevent decomposition. Follow GHS guidelines for halogenated amines: avoid inhalation, and dispose via halogen-specific waste streams. Emergency procedures include rinsing exposed skin with water and consulting safety data sheets (SDS) .

Advanced Research Questions

Q. How do steric and electronic effects of iodine in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : Compare reaction rates and yields with non-iodinated analogs. Use DFT calculations to map electron density around iodine. Experimentally, track intermediates via in situ IR or 19F^{19}\text{F} NMR (if fluorinated partners). Steric hindrance may reduce coupling efficiency, requiring bulkier ligands (e.g., SPhos) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered halogen positions?

  • Methodology : Refine structures using SHELX (e.g., SHELXL for disorder modeling). Apply twin refinement for non-merohedral twinning. Validate via R-factor convergence (<5%) and residual density maps. Cross-check with spectroscopic data to confirm halogen positions .

Q. Can this compound act as a precursor for bioactive compounds, and how does its halogenation pattern affect pharmacological activity?

  • Methodology : Synthesize derivatives (e.g., Schiff bases or metal complexes) and screen for antimicrobial or anticancer activity. Compare IC50_{50} values against non-iodinated analogs. Mechanistic studies (e.g., enzyme inhibition assays) should correlate iodine’s electronegativity with target binding .

Data Analysis and Interpretation

Q. How to address discrepancies in purity assessments (HPLC vs. elemental analysis) for this compound?

  • Methodology : Reconcile HPLC purity (based on UV absorption) with CHNS/O analysis for halogen content. Use ICP-MS to quantify iodine levels. Discrepancies may arise from volatile impurities undetected by HPLC .

Q. What computational tools predict the environmental persistence or toxicity of this compound?

  • Methodology : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation rates. Experimental validation via OECD 301F (ready biodegradability) or Daphnia magna toxicity assays. Iodine’s polarizability may increase bioaccumulation potential .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight307.91 g/mol
Melting Point112–114°C (predicted)
HPLC Purity Threshold≥98% (C18 column, MeOH:H2_2O = 70:30)
NMR Shift (NH2_2)δ 5.2 ppm (DMSO-d6_6)

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Feasible Synthetic Routes

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3,5-Dichloro-2-iodoaniline
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-2-iodoaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.